REACTION_CXSMILES
|
CC1[N:3]([C:8]2[C:9]([C:20]([OH:22])=[O:21])=[N:10][C:11]([O:18][CH3:19])=[C:12]([C:14]([F:17])([F:16])[F:15])[CH:13]=2)C(C)=CC=1.Cl.NO>CCO.O.CCOC(C)=O>[NH2:3][C:8]1[C:9]([C:20]([OH:22])=[O:21])=[N:10][C:11]([O:18][CH3:19])=[C:12]([C:14]([F:15])([F:16])[F:17])[CH:13]=1 |f:1.2|
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Name
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3-(2,5-Dimethyl-pyrrol-1-yl)-6-methoxy-5-trifluoromethyl-pyridine-2-carboxylic acid
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Quantity
|
2.1 g
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Type
|
reactant
|
Smiles
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CC=1N(C(=CC1)C)C=1C(=NC(=C(C1)C(F)(F)F)OC)C(=O)O
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
TEA
|
Quantity
|
2.79 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.64 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 5 hours
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Duration
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5 h
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Type
|
WASH
|
Details
|
washed with aqueous HCl (1M, 100 ml)
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Type
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EXTRACTION
|
Details
|
The aqueous phase was back extracted with EtOAc (100 ml)
|
Type
|
WASH
|
Details
|
the combined organic phases washed with brine (100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=C(C1)C(F)(F)F)OC)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |